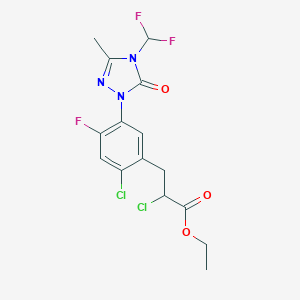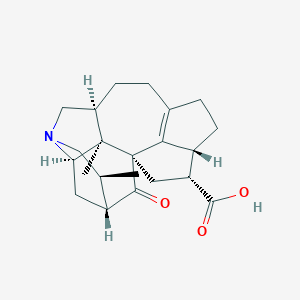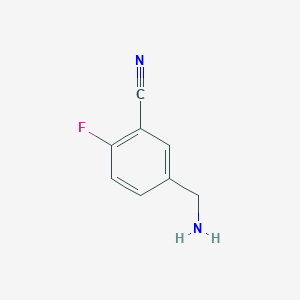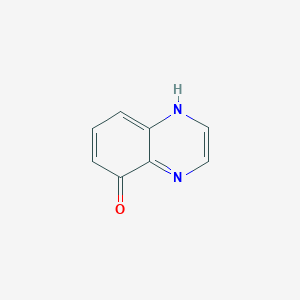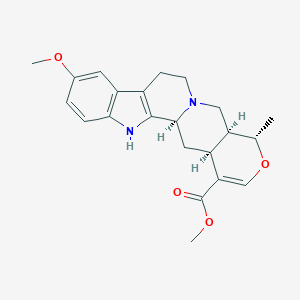
Aricine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aricine is a naturally occurring indole alkaloid with the molecular formula C22H26N2O4. It is primarily found in the bark of certain plants such as Rauvolfia vomitoria and Aspidosperma marcgravianum. This compound is known for its complex structure and has been the subject of various chemical and pharmacological studies due to its potential biological activities .
科学研究应用
Aricine has a wide range of scientific research applications, including:
作用机制
Target of Action
Aricine, also known as Heterophylline, is a compound derived from the Aconitum species It’s worth noting that compounds from the aconitum species, such as arecoline, have been found to target both muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Compounds from the aconitum species, like arecoline, act as agonists at both muscarinic and nicotinic acetylcholine receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, Arecoline’s interaction with these receptors could stimulate the nervous system .
Biochemical Pathways
For instance, some compounds have been found to inhibit voltage-dependent Na+ channels and block the delayed rectifier K+ current . These actions can affect the transmission of electrical signals in neurons.
Result of Action
Compounds from the aconitum species have been reported to possess significant pharmacological properties and high therapeutic index for curing various diseases . For instance, some compounds have been found to display anti-arrhythmic effects and possess regenerative effects in a mouse skin wound model by stimulation of mesenchymal precursor cells .
准备方法
Synthetic Routes and Reaction Conditions: Aricine can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves isolating the compound from plant materials using solvents like chloroform, dichloromethane, and ethyl acetate .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes. The purification often includes crystallization and chromatography techniques to obtain high-purity this compound .
化学反应分析
Types of Reactions: Aricine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled temperatures and pressures
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
相似化合物的比较
- Ajmaline: Known for its antiarrhythmic properties.
- Vincristine: Used in cancer treatment for its ability to inhibit cell division.
- Quinine: An antimalarial compound.
- Berberine: Exhibits antimicrobial and anti-inflammatory properties .
Aricine’s unique structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
482-91-7 |
|---|---|
分子式 |
C22H26N2O4 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
methyl (1S,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1 |
InChI 键 |
KXEMQEGRZWUKJS-RURTYGRKSA-N |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC |
手性 SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
规范 SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
外观 |
Powder |
Key on ui other cas no. |
482-96-2 5096-87-7 |
同义词 |
aricine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of aricine?
A1: this compound has a molecular formula of C23H26N2O4 and a molecular weight of 394.46 g/mol. []
Q2: In which plant species can this compound be found?
A2: this compound has been isolated from several plant species, including Rauwolfia vomitoria, Rauwolfia canescens, Rauwolfia cambodiana, Rauwolfia tetraphylla, Rauwolfia verticillata, Aspidosperma marcgravianum, and Hamelia patens. [, , , , , , , ]
Q3: Is there a difference between this compound and heterophylline?
A3: While both names refer to the same compound, "this compound" is more commonly used. "Heterophylline" is used when the compound is specifically isolated from the Heterophyllaea pustulata plant. []
Q4: Has this compound been synthesized in the laboratory?
A4: Yes, this compound has been successfully synthesized in the laboratory through the transformation of other indole alkaloids. [] This achievement opens avenues for further research and potential development of this compound-based pharmaceuticals.
Q5: What analytical techniques are used to identify and quantify this compound?
A5: Various methods are employed to analyze this compound, including spectroscopic techniques like infrared (IR) and ultraviolet (UV) spectroscopy. [] Chromatographic methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are also used. [, ]
Q6: What is the known toxicity profile of this compound?
A6: While this compound has shown potential in some areas, detailed toxicological data is limited. Some studies suggest potential cytotoxicity, highlighting the need for comprehensive safety assessments before considering any therapeutic applications. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









